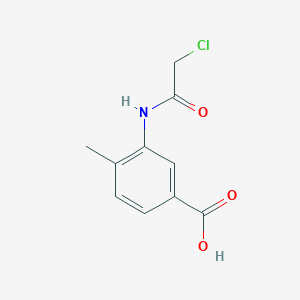![molecular formula C21H25N3O B2458728 N-(2-{1-[(2,4,6-Trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamid CAS No. 871547-47-6](/img/structure/B2458728.png)
N-(2-{1-[(2,4,6-Trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s benzimidazole core is crucial for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Vorbereitungsmethoden
The synthesis of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole ring . The subsequent steps involve the introduction of the 2,4,6-trimethylphenyl group and the acetamide moiety under controlled reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound
Wirkmechanismus
The mechanism of action of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic properties.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: Another anthelmintic agent with broad-spectrum activity
These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide.
Eigenschaften
IUPAC Name |
N-[2-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14-11-15(2)18(16(3)12-14)13-24-20-8-6-5-7-19(20)23-21(24)9-10-22-17(4)25/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFLROWNLWCFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
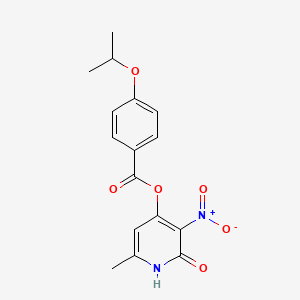
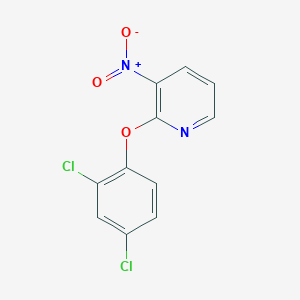
![(2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)
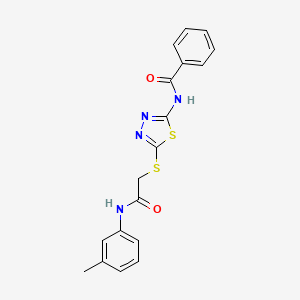
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
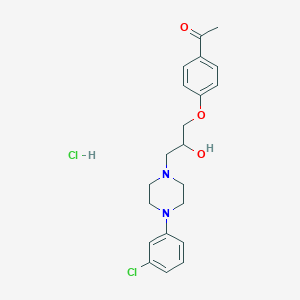
![N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2458661.png)
![5-Methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2458662.png)
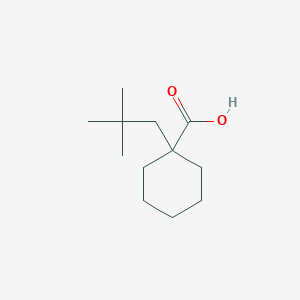
![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
